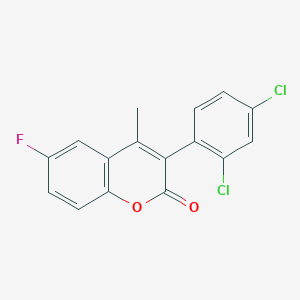
4-Methoxy-2-(trifluoromethyl)phenacyl bromide
描述
4-Methoxy-2-(trifluoromethyl)phenacyl bromide, also known as MTPB, is an important compound with extensive applications in scientific experiments and biomedical research. It has a molecular formula of C10H8BrF3O2 and a molecular weight of 297.07 g/mol .
Synthesis Analysis
The synthesis of phenacyl bromides, including this compound, has been achieved under transition metal-free conditions . A solution of acetophenone in ether is cooled in an ice bath, anhydrous aluminum chloride is introduced, and bromine is added gradually with stirring . After the bromine has been added, the ether and dissolved hydrogen bromide are removed under reduced pressure with a slight current of air .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3O2/c1-16-9-3-2-6 (8 (15)5-11)4-7 (9)10 (12,13)14/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid-powder at room temperature . It has a boiling point of 71-72°C .作用机制
Target of Action
The primary targets of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide are protein tyrosine phosphatases, specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
this compound acts as a potent inhibitor of protein tyrosine phosphatases . It covalently binds to these enzymes, thereby inhibiting their activity. This interaction results in changes in cellular processes regulated by these enzymes.
实验室实验的优点和局限性
One of the main advantages of using 4-Methoxy-2-(trifluoromethyl)phenacyl bromide in lab experiments is its specificity. This compound can be used to label specific proteins or molecules in a sample, allowing researchers to visualize and study their interactions. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental settings.
However, there are also limitations to using this compound. One of the main limitations is that this compound can only label molecules that have a nucleophilic group. This means that not all proteins or molecules can be labeled using this compound. Additionally, the covalent bond formed between this compound and the target molecule can be irreversible, which can limit the usefulness of this technique in certain experimental settings.
未来方向
There are several future directions for the use of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide in scientific research. One potential direction is the development of new photoaffinity labeling reagents that are more specific and versatile than this compound. Additionally, this compound could be used in combination with other techniques, such as mass spectrometry, to identify and study protein interactions.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research as a photoaffinity labeling reagent. This compound has unique properties and applications that have made it a valuable tool in the study of protein interactions. While there are limitations to using this compound, its specificity and ease of use make it a useful tool in a variety of experimental settings.
科学研究应用
4-Methoxy-2-(trifluoromethyl)phenacyl bromide has been widely used in scientific research as a photoaffinity labeling reagent. This means that this compound is used to label specific proteins or molecules in a sample, which can then be visualized using ultraviolet light. This technique has been used to identify the binding sites of various proteins, including enzymes, receptors, and transporters.
安全和危害
属性
IUPAC Name |
2-bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-6-2-3-7(9(15)5-11)8(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBDQQJCINZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204384 | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
541549-99-9 | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541549-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-[(1-Indolyl)methyl]-3-methylisoxazole](/img/structure/B3042203.png)



![3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid](/img/structure/B3042208.png)
